molecular formula C21H16ClFN4O B15251209 N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine CAS No. 1314069-80-1

N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine

Cat. No.: B15251209
CAS No.: 1314069-80-1
M. Wt: 394.8 g/mol
InChI Key: PJGRMWJZYHTYCE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl group and the pyridin-3-yl group can be done via nucleophilic aromatic substitution reactions.

    Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, or anti-inflammatory properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, modulating their activity. This compound may inhibit specific kinases or bind to receptor sites, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug with anticancer properties.

    Lapatinib: A dual tyrosine kinase inhibitor used in cancer treatment.

Uniqueness

N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. Its unique structure may result in different binding affinities, selectivity, and efficacy in various applications.

Properties

CAS No.

1314069-80-1

Molecular Formula

C21H16ClFN4O

Molecular Weight

394.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C21H16ClFN4O/c1-2-28-15-6-8-19-16(11-15)21(25-14-5-7-18(23)17(22)10-14)27-20(26-19)13-4-3-9-24-12-13/h3-12H,2H2,1H3,(H,25,26,27)

InChI Key

PJGRMWJZYHTYCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC(=C(C=C3)F)Cl)C4=CN=CC=C4

Origin of Product

United States

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